Structural Positional Differentiation: 3-Linked vs. 4-Linked Biphenyl-Naphthalene Architecture
The target compound possesses a 3-position linkage between the biphenyl and naphthalene moieties (1-naphthalene attached to 3-position of biphenyl), distinguishing it from the 4-linked positional isomer 1-(4'-bromo-[1,1'-biphenyl]-4-yl)naphthalene (CAS 207612-71-3) and the 2-naphthalene variant 2-(4'-bromo-[1,1'-biphenyl]-4-yl)naphthalene (CAS 861212-66-0) [1]. While no direct comparative performance data exist for these specific isomers in peer-reviewed literature, the positional difference fundamentally alters molecular geometry and electronic structure [2].
| Evidence Dimension | Biphenyl substitution position |
|---|---|
| Target Compound Data | Naphthalene attached at 3-position of biphenyl |
| Comparator Or Baseline | 4-linked isomer: 1-(4'-bromo-[1,1'-biphenyl]-4-yl)naphthalene (CAS 207612-71-3) |
| Quantified Difference | Positional isomerism (meta vs. para substitution pattern on biphenyl) |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES structures |
Why This Matters
The 3-position linkage creates a different conjugation pathway and spatial arrangement than 4-linked isomers, directly influencing downstream material properties when used as an OLED intermediate or Suzuki coupling partner.
- [1] Kuujia. Cas no 1268954-77-3 (1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene). Product page. View Source
- [2] Kuujia. Cas no 207612-71-3 (1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene). Product page. View Source
